molecular formula C5H5BrN2OS B8686629 N-(4-bromo-1,3-thiazol-5-yl)acetamide

N-(4-bromo-1,3-thiazol-5-yl)acetamide

Cat. No.: B8686629
M. Wt: 221.08 g/mol
InChI Key: XCJBTXGMPSZWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-1,3-thiazol-5-yl)acetamide is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-thiazol-5-yl)acetamide typically involves the bromination of thiazole followed by acetamidation. One common method involves the reaction of 2-amino-5-bromothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in a solvent like methylene chloride at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.

    Acylation and Alkylation: The acetamide group can participate in acylation or alkylation reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.

Scientific Research Applications

N-(4-bromo-1,3-thiazol-5-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-1,3-thiazol-5-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties.

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

N-(4-bromo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C5H5BrN2OS/c1-3(9)8-5-4(6)7-2-10-5/h2H,1H3,(H,8,9)

InChI Key

XCJBTXGMPSZWCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CS1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-(2,4-dibromothiazol-5-yl)acetamide from example 1.4 (0.35 g, 1.17 mmol), diethylamine (0.085 g, 1.17 mmol) and Raney Ni (0.14 g, 2.33 mmol) in ethanol (50 mL) was stirred at room temperature for 12 h in a 100 mL round-bottomed flask to give a black solution. The reaction mixture was filtered and concentrated to give the title compound (0.20 g, 0.91 mmol, 78%) as a yellow solid which was directly used for the next step without purification.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.085 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step One
Yield
78%

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